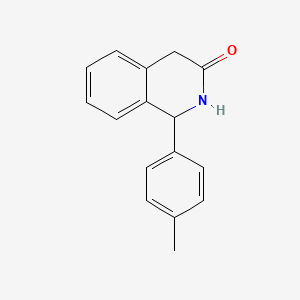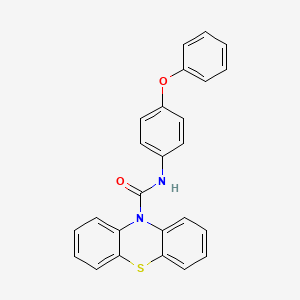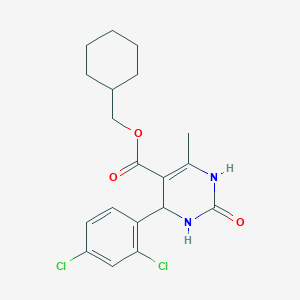![molecular formula C21H27NO4 B4923869 Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate is a synthetic organic compound that features an adamantyl group, a methoxybenzoyl group, and an amino acetate moiety. Compounds with adamantyl groups are known for their stability and unique structural properties, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate typically involves the following steps:
Formation of the Adamantyl Intermediate: Starting with adamantane, a series of reactions such as halogenation and substitution can be used to introduce functional groups.
Coupling with Methoxybenzoyl Chloride: The adamantyl intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.
Amino Acetate Formation: Finally, the methoxybenzoyl derivative is reacted with methyl glycinate to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the adamantyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the methoxybenzoyl moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, possibly as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate would depend on its specific application. For instance, if it exhibits antiviral activity, it might inhibit viral replication by targeting specific viral enzymes or proteins. The adamantyl group could play a role in enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its action on NMDA receptors.
Uniqueness
Methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate is unique due to the combination of the adamantyl group with the methoxybenzoyl and amino acetate moieties. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 2-(1-adamantyl)-2-[(4-methoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-17-5-3-16(4-6-17)19(23)22-18(20(24)26-2)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15,18H,7-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNPXGWFPALDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4923804.png)
![2-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide](/img/structure/B4923808.png)
![N-(2-methoxyethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B4923819.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![11-Propan-2-yl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)

![(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4923877.png)


